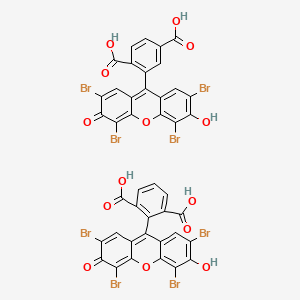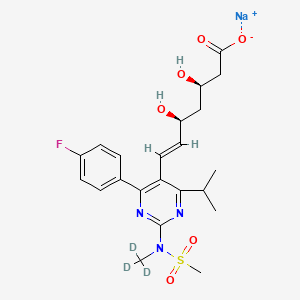
Rosuvastatin (D3 Sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins. It works by blocking an enzyme that is needed by the body to make cholesterol, so this reduces the amount of cholesterol in the blood .
Synthesis Analysis
A new synthetic approach to statins has been developed. The efficient aldol condensation of heterocyclic aldehydes comprising the core structure of rosuvastatin and pitavastatin with a derivative of methyl 3-hydroxy-5-oxohexanoate affords products with the desired E geometry in high yield .Molecular Structure Analysis
Rosuvastatin (D3 Sodium) has the molecular formula C22H27FN3NaO6S. It is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase .Chemical Reactions Analysis
Rosuvastatin is associated with renal findings not previously reported with other statins. A small percentage of patients exposed primarily to the 80 mg dose of rosuvastatin had an increased frequency of persistent proteinuria and hematuria, which in some patients was also associated with an increase in serum creatinine .Physical And Chemical Properties Analysis
Rosuvastatin (D3 Sodium) has a molecular weight of 506.5 g/mol. It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, and a rotatable bond count of 10 .科学的研究の応用
Cholesterol Regulation
Rosuvastatin, a member of the statin family of drugs, is primarily used to regulate high cholesterol levels in the human body . It works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans .
Protective Role Against Oxidative Stress
Rosuvastatin and other statins demonstrate a protective role against free radical-induced oxidative stress . This property makes it a potential candidate for research in diseases where oxidative stress plays a significant role.
Pharmacokinetics
The pharmacokinetic data of rosuvastatin are considerably variable across studies . Understanding the pharmacokinetics of rosuvastatin can help optimize its therapeutic use and manage potential side effects.
Radiation-Induced Degradation Study
Rosuvastatin has been studied for its degradation products when exposed to gamma radiation . This research contributes to the understanding of the degradation pathway of rosuvastatin and possibly other statins under gamma radiation conditions.
Adverse Effects and Safety Profile
While rosuvastatin is more effective in binding to HMG-CoA reductase and thus reducing cholesterol levels than other statins, it also carries a greater risk of potentially fatal statin-induced myopathy . Understanding these adverse effects is crucial for safe and effective use.
Combination Therapy
The combination of rosuvastatin with other compounds such as ezetimibe or PCSK9 inhibitors has shown some additional benefits in the treatment of hypercholesterolemia . This opens up new avenues for research and potential therapeutic applications.
作用機序
Target of Action
Rosuvastatin, a lipid-lowering drug, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, rosuvastatin reduces the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The primary biochemical pathway affected by rosuvastatin is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, rosuvastatin disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Pharmacokinetics
Rosuvastatin has a mean absolute oral availability of 20% . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The overall mean total clearance of rosuvastatin is 28.3 L/h , and it has an average terminal elimination half-life of approximately 20 hours . Rosuvastatin is primarily excreted as unchanged drug in the feces (90%) .
Result of Action
The primary result of rosuvastatin’s action is a significant reduction in LDL cholesterol levels . This reduction in LDL cholesterol is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke . The use of rosuvastatin has been shown to cause a 20%-22% relative reduction in major cardiovascular events for every 1 mmol/L reduction in LDL .
Action Environment
The action of rosuvastatin can be influenced by environmental factors such as the presence of other drugs. For instance, the interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant . Furthermore, there is considerable variation in the pharmacokinetics of rosuvastatin between races . Lastly, vitamin D levels have been reported to affect the lipid-lowering actions of some statins .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEBGDYYHAFODH-SYRJKFITSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN3NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosuvastatin (D3 Sodium) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



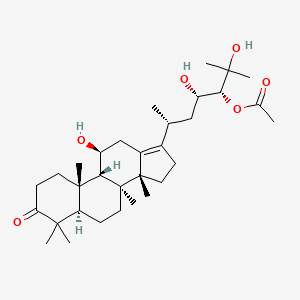

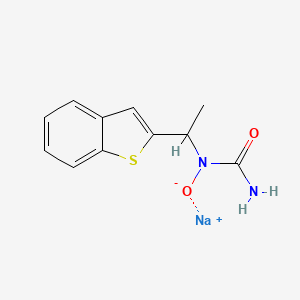
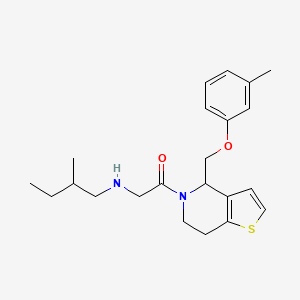

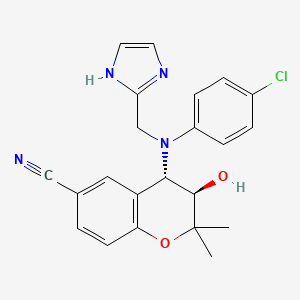

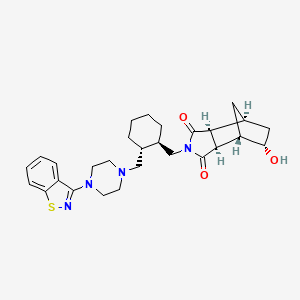
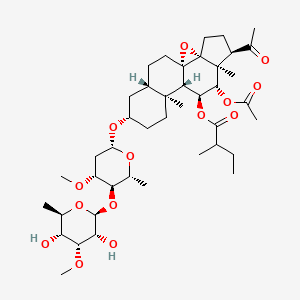
amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

